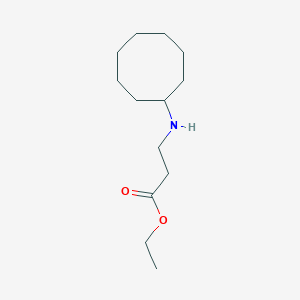
Ethyl 3-(cyclooctylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(cyclooctylamino)propanoate is a chemical compound that has emerged as a promising tool in scientific research. It contains a total of 41 bonds, including 16 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 eight-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
Esters, including Ethyl 3-(cyclooctylamino)propanoate, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of Ethyl 3-(cyclooctylamino)propanoate features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . During the reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Applications De Recherche Scientifique
Reductive Intramolecular Cyclization
One application involves the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates catalyzed by nickel(I) complexes. This process facilitates the synthesis of cyclic compounds through a one-electron cleavage of the carbon–bromine bond, forming radical intermediates that undergo cyclization. This method exemplifies the utility of nickel catalysis in organic synthesis, particularly in constructing cyclic structures from linear precursors (Esteves et al., 2005).
Novel Precursors for Synthesis
Another study explores "Ethyl 3-(2,4-dioxocyclohexyl)propanoate" as a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their corresponding hydroxyquinolinones. This research showcases the compound's versatility as a starting material for generating complex heterocyclic structures, demonstrating its potential in medicinal chemistry and drug development (Thakur, Sharma, & Das, 2015).
Enzymatic Synthesis
The enzymatic synthesis of methyl propanoate using Baeyer-Villiger monooxygenases (BVMOs) highlights the bio-catalytic applications of similar esters in producing industrial chemicals. BVMOs facilitate the production of methyl propanoate, demonstrating the potential of enzymes in green chemistry and sustainable processes (van Beek et al., 2014).
Thermochemical Studies
Thermochemical studies on ethyl propanoate and methyl butanoate investigate their combustion chemistry, which is vital for understanding biofuel behavior. This research contributes to the development of renewable energy sources by providing data on the initiation reactions, intermediate products, and decomposition mechanisms of ester-based biofuels (El‐Nahas et al., 2007).
Polymorphism in Pharmaceutical Compounds
A study on the polymorphism of an investigational pharmaceutical compound structurally similar to "Ethyl 3-(cyclooctylamino)propanoate" demonstrates the significance of solid-state characterization in drug development. Understanding polymorphism is crucial for ensuring the consistency, efficacy, and safety of pharmaceuticals (Vogt et al., 2013).
Safety and Hazards
While specific safety data for Ethyl 3-(cyclooctylamino)propanoate is not available, general safety measures for handling similar esters include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, avoiding dust formation, and storing in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
ethyl 3-(cyclooctylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-2-16-13(15)10-11-14-12-8-6-4-3-5-7-9-12/h12,14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAXOWWPVAKIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(cyclooctylamino)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)

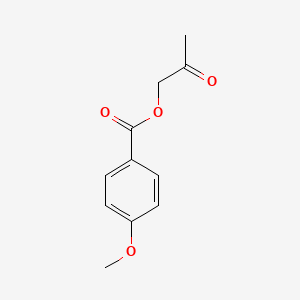
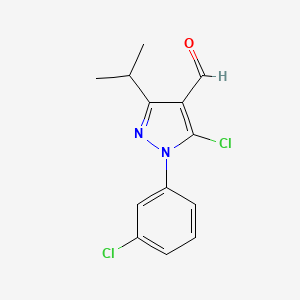


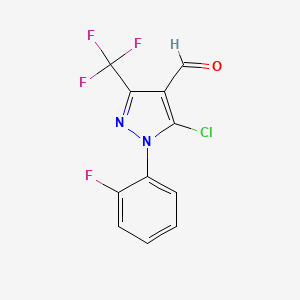
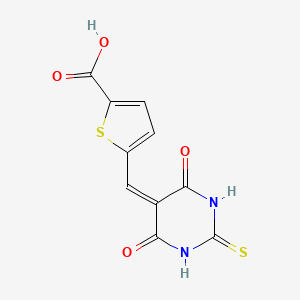
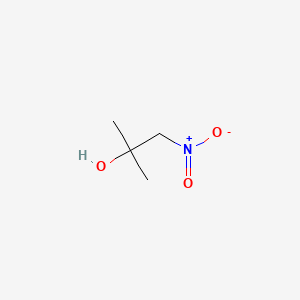
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)
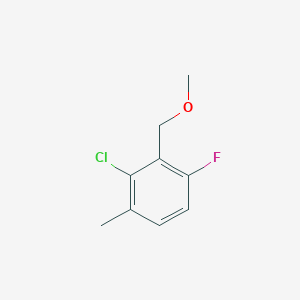
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)
![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)
![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)